molecular formula C17H19N3OS B2937787 N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide CAS No. 893988-36-8

N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

Cat. No.: B2937787
CAS No.: 893988-36-8
M. Wt: 313.42
InChI Key: UJUXQIUEJVNHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a cyclopentyl group attached to an acetamide moiety, which is further linked to a phenylpyridazinyl sulfanyl group. Its molecular structure suggests potential utility in various fields, including medicinal chemistry and industrial applications .

Scientific Research Applications

N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide has been explored for various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide typically involves the reaction of cyclopentylamine with 2-bromoacetyl chloride to form N-cyclopentyl-2-bromoacetamide. This intermediate is then reacted with 6-phenylpyridazine-3-thiol under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylpyridazinyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-16(18-14-8-4-5-9-14)12-22-17-11-10-15(19-20-17)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUXQIUEJVNHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.